molecular formula C19H19N7O B10772722 N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide

Cat. No.: B10772722
M. Wt: 361.4 g/mol
InChI Key: GDSQVLMYYCNAGP-UHFFFAOYSA-N
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Description

The compound “PMID24900749C1a” is a synthetic organic molecule developed as an inhibitor of casein kinase 2 (CK2), a protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID24900749C1a” involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:

Industrial Production Methods: Industrial production of “PMID24900749C1a” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: “PMID24900749C1a” can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

“PMID24900749C1a” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of casein kinase 2 and its role in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers and neurodegenerative diseases due to its ability to inhibit casein kinase 2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting casein kinase 2

Mechanism of Action

The mechanism of action of “PMID24900749C1a” involves the inhibition of casein kinase 2. The compound binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts various cellular processes regulated by casein kinase 2, leading to effects such as cell cycle arrest and induction of apoptosis. The molecular targets and pathways involved include the regulation of key signaling pathways such as the Wnt and NF-κB pathways .

Comparison with Similar Compounds

    Compound 1b: Another casein kinase 2 inhibitor with a similar pyrazolo[1,5-a]pyrimidine core structure.

    Compound 2a: A derivative with modifications in the functional groups, leading to different binding affinities and selectivity profiles.

Uniqueness: “PMID24900749C1a” is unique due to its specific functional group arrangement, which confers high selectivity and potency as a casein kinase 2 inhibitor. Its ability to effectively inhibit casein kinase 2 while maintaining favorable pharmacokinetic properties makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide

InChI

InChI=1S/C19H19N7O/c1-11-3-4-15(7-16(11)22-12(2)27)23-17-8-18(24-14-5-6-14)26-19(25-17)13(9-20)10-21-26/h3-4,7-8,10,14,24H,5-6H2,1-2H3,(H,22,27)(H,23,25)

InChI Key

GDSQVLMYYCNAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)NC(=O)C

Origin of Product

United States

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